PAPA NONOate

描述

PAPA NONOate is a nitric oxide (NO) donor . It spontaneously dissociates in a pH-dependent, first-order process with a half-life of 15 minutes at 37°C and 77 minutes at 22-25°C, respectively, (pH 7.4) to liberate 2 moles of NO per mole of parent compound .

Synthesis Analysis

The theoretical synthesis of NO from PAPA NONOate degradation was studied in different experimental conditions of reaction media and temperature .Molecular Structure Analysis

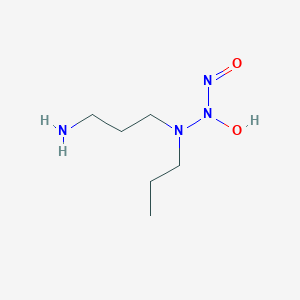

The molecular formula of PAPA NONOate is C6H16N4O2 . The molecular weight is 176.2 .Chemical Reactions Analysis

PAPA NONOate is unstable and easy to release NO in physiological conditions . It spontaneously dissociates in a pH-dependent, first-order process .Physical And Chemical Properties Analysis

PAPA NONOate is a crystalline solid . It has a solubility of 100 mg/ml in aqueous buffers . The storage temperature is -80°C .科学研究应用

Nitric Oxide Donor

PAPA NONOate is a type of diazeniumdiolate, which are compounds that contain the functional parent nuclear structure of [N(O)NO]− . These compounds are the most widely studied nitric oxide (NO) donors . Nitric oxide is a simple structured and unstable free radical molecule that participates in the regulation of many pathophysiological processes . It functions both as a second messenger and as an endogenous neurotransmitter .

Pharmacological Effects

NONOates, including PAPA NONOate, have been studied for their pharmacological effects . For example, IPA NONOate has been shown to inhibit the hyperpolarization and contraction of arterial smooth muscles induced by phenylephrine, an α1-adrenoceptor agonist .

Biomedical Applications

The biomedical applications and drug development of NO donors like PAPA NONOate have attracted scientists’ attention in recent years . The unique pharmacokinetics of NO as a potential therapeutic drug, being small, gaseous, and uncharged, allows it to freely diffuse into tissues .

Wound Healing

PAPA NONOate has been investigated for its effects on wound healing and collagen synthesis . In a study involving Sprague-Dawley rats, PAPA NONOate was found to affect the rate of wound healing in experimental diabetes .

Cancer Research

PAPA NONOate has been used in cancer research. Nitric oxide/nucleophile complexes, including PAPA NONOate, have been shown to inhibit the in vitro proliferation of A375 melanoma cells via nitric oxide release .

Cardiovascular Research

As mentioned earlier, PAPA NONOate has been used in cardiovascular research, particularly in studying the effects of nitric oxide on arterial smooth muscles .

安全和危害

PAPA NONOate is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The biomedical applications and drug development of NO donor have attracted the scientists’ attention in recent years . The structural variation between NO donors has led to remarkably varied chemical reactivities and NO-release mechanisms, which has contributed to the contradictory and confusing results seen in NO literature .

属性

IUPAC Name |

(Z)-[3-aminopropyl(propyl)amino]-hydroxyimino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N4O2/c1-2-5-9(6-3-4-7)10(12)8-11/h11H,2-7H2,1H3/b10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODRTFHTYGHQMT-NTMALXAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCCN)[N+](=NO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCCN)/[N+](=N/O)/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163434 | |

| Record name | PAPA NONOate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PAPA NONOate | |

CAS RN |

146672-58-4 | |

| Record name | PAPA NONOate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146672584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAPA NONOate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Hydroxy-2-nitroso-1-propylhydrazino)-1-propanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does PAPA NONOate release NO?

A1: PAPA NONOate spontaneously decomposes in aqueous solutions at physiological pH to release NO. The rate of decomposition and subsequent NO release is influenced by factors like pH and temperature.

Q2: What are the primary targets of NO released by PAPA NONOate?

A2: NO released by PAPA NONOate can interact with various cellular targets, including:

- Soluble guanylate cyclase (sGC): Binding of NO to sGC leads to the production of cyclic guanosine monophosphate (cGMP), a key signaling molecule involved in various physiological processes, such as vasodilation. [, , , , , , ]

- Ion channels: NO can directly modulate the activity of ion channels, including K+ channels in airway smooth muscle cells, leading to bronchodilation. [, , , ]

- Enzymes: NO can inhibit enzymes like caspase-3 through S-nitrosylation, influencing apoptosis. [, ]

- Reactive oxygen species (ROS): NO can react with superoxide radicals to form peroxynitrite (ONOO-), a potent oxidant involved in both physiological and pathological processes. [, , , ]

Q3: How does PAPA NONOate affect cell viability?

A3: The effect of PAPA NONOate on cell viability depends on the cell type, concentration, and exposure time:

- Protective effects: PAPA NONOate can protect endothelial cells from apoptosis induced by TNF-alpha or serum depletion. []

- Cytotoxic effects: At higher concentrations, PAPA NONOate can lead to cell death, particularly in epithelial cells, potentially through peroxynitrite formation. [, ]

Q4: How does PAPA NONOate influence inflammation?

A4: PAPA NONOate has been shown to have both pro- and anti-inflammatory effects:

- Anti-inflammatory: It can reduce neutrophil chemotactic activity induced by interleukin-8, potentially through peroxynitrite-mediated protein nitration. [] It can also reduce inflammation in the gastrointestinal tract by promoting NO-dependent biodegradation of graphene oxide. []

- Pro-inflammatory: In skeletal myotubes, PAPA NONOate stimulates interleukin-6 production, a pro-inflammatory cytokine. []

Q5: How does PAPA NONOate affect sodium transport in epithelial cells?

A5: PAPA NONOate inhibits Na+ absorption across alveolar type II monolayers by inhibiting both amiloride-sensitive Na+ channels and Na+/K+-ATPase. [, ] It also decreases ENaC open probability in A6 and M1 cells, contributing to decreased Na+ transport. [, ]

Q6: What is the molecular formula and weight of PAPA NONOate?

A6: The molecular formula of PAPA NONOate is C6H15N5O2, and its molecular weight is 193.22 g/mol.

Q7: Is PAPA NONOate stable in solution?

A7: PAPA NONOate decomposes spontaneously in aqueous solutions, releasing NO. Its stability is influenced by pH, temperature, and the presence of metal ions.

Q8: Are there any specific considerations for handling and storing PAPA NONOate?

A8: PAPA NONOate should be handled and stored carefully:

Q9: Have computational methods been used to study PAPA NONOate?

A9: While the provided research papers don't delve into computational studies on PAPA NONOate itself, computational methods like density functional theory (DFT) have been used to understand the reactivity of molecules relevant to NO biology, such as morpholine and morpholine carbamate. []

Q10: In what model systems has the efficacy of PAPA NONOate been investigated?

A10: PAPA NONOate has been studied in various in vitro and in vivo models, including:

- Cell culture: Studies have used various cell lines, including endothelial cells, epithelial cells, macrophages, and myotubes. [, , , , , ]

- Organ culture: Ex vivo studies have used isolated tissues like choroids and lung tissues. [, ]

- Animal models: Research has employed mice and rats to investigate the effects of PAPA NONOate on various physiological processes, including wound healing, blood pressure regulation, and lipolysis. [, , , ]

Q11: Is PAPA NONOate cytotoxic?

A11: PAPA NONOate can be cytotoxic, particularly at higher concentrations and longer exposure times. This cytotoxicity is often attributed to the generation of peroxynitrite. [, ]

Q12: How is NO release from PAPA NONOate measured?

A12: Several methods are used to measure NO release from PAPA NONOate, including:

- Electrochemical detection: Direct measurement of NO using specialized electrodes. []

- Chemiluminescence: Reaction of NO with ozone to produce light, which is then quantified. [, ]

- Griess assay: Measurement of nitrite, a stable breakdown product of NO. []

- Fluorescent probes: Detection of NO using fluorescent dyes that react with NO or its metabolites. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B132249.png)

![1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone](/img/structure/B132254.png)

![[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate](/img/structure/B132256.png)